molecular formula C11H19N B8632700 1-(4-Methylcyclohex-1-en-1-yl)pyrrolidine CAS No. 39716-23-9

1-(4-Methylcyclohex-1-en-1-yl)pyrrolidine

Cat. No. B8632700
Key on ui cas rn: 39716-23-9
M. Wt: 165.27 g/mol
InChI Key: YABVEIMEMIADEE-UHFFFAOYSA-N
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Patent
US08288432B2

Procedure details

Following the general methods as outlined under Intermediate 1, starting from 4-methylcyclohexanone, and pyrrolidine, the title compound was isolated in 99% yield (96% purity by HPLC). MS(ESI+): 166.4; MS(ESI−): 164.6.
[Compound]
Name
Intermediate 1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
99%

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]1[CH2:7][CH2:6][C:5](=O)[CH2:4][CH2:3]1.[NH:9]1[CH2:13][CH2:12][CH2:11][CH2:10]1>>[CH3:1][CH:2]1[CH2:7][CH2:6][C:5]([N:9]2[CH2:13][CH2:12][CH2:11][CH2:10]2)=[CH:4][CH2:3]1

Inputs

Step One
Name
Intermediate 1
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1CCC(CC1)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1CC=C(CC1)N1CCCC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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